4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthesis methods. These methods include the Wurtz-Fittig reaction, Ullmann reaction, and other electrophilic substitution reactions . These reactions are chosen based on their efficiency, yield, and the specific functional groups required in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3-Hydroxybiphenyl: Used in the synthesis of various organic compounds.
1,1’-Biphenyl-4,4’-dicarboxylic acid: Utilized in the production of polymers and other materials.
Uniqueness
4-Hydroxy-3,4-dihydro-[1,1’-biphenyl]-4-carboxamide is unique due to its specific functional groups, which can impart distinct chemical and biological properties. Its combination of a hydroxyl group and a carboxamide group makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-hydroxy-4-phenylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C13H13NO2/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,14,15) |
InChI Key |
RVHSQJBUCQCFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C(=O)N)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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